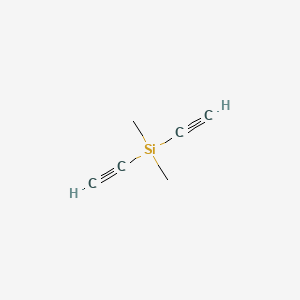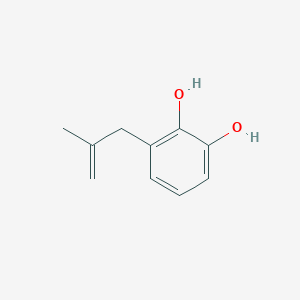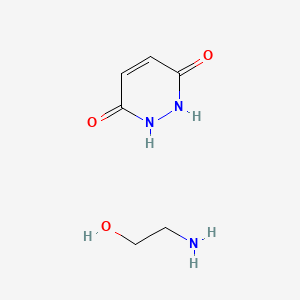
Maleic hydrazide monoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleic hydrazide monoethanolamine is a chemical compound known for its role as a plant growth regulator. It is often used to inhibit the growth of unwanted shoots in various crops, such as potatoes, onions, and tobacco. This compound is valued for its ability to prevent cell division without affecting cell enlargement, making it an effective tool in agricultural practices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide monoethanolamine typically involves the reaction of maleic hydrazide with monoethanolamine. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained. The process may involve the use of solvents to facilitate the reaction and purification steps to isolate the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactors, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified through various methods, such as crystallization or distillation, to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Maleic hydrazide monoethanolamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield maleic acid derivatives, while reduction reactions could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted this compound compounds .
Scientific Research Applications
Maleic hydrazide monoethanolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on plant growth and development, particularly in inhibiting unwanted shoot growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting cell division in certain medical conditions.
Industry: It is widely used in agriculture to control the growth of unwanted shoots in crops, improving yield and quality
Mechanism of Action
The mechanism of action of maleic hydrazide monoethanolamine involves its ability to inhibit cell division by interfering with the synthesis of nucleic acids and proteins. This inhibition prevents the formation of new cells, effectively controlling the growth of unwanted shoots. The compound targets specific molecular pathways involved in cell division and growth regulation, making it a potent growth inhibitor .
Comparison with Similar Compounds
Maleic hydrazide monoethanolamine can be compared with other plant growth regulators, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Unlike this compound, 2,4-D acts as an auxin, promoting cell elongation rather than inhibiting cell division.
Gibberellic acid: This compound promotes stem elongation and seed germination, contrasting with the growth-inhibiting effects of this compound.
Ethylene: Known for its role in fruit ripening and leaf abscission, ethylene has different applications compared to this compound
This compound is unique in its ability to inhibit cell division without affecting cell enlargement, making it a valuable tool in agricultural practices.
Properties
CAS No. |
42489-17-8 |
|---|---|
Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-aminoethanol;1,2-dihydropyridazine-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2 |
InChI Key |
ZRUUKURQYAUHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NNC1=O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



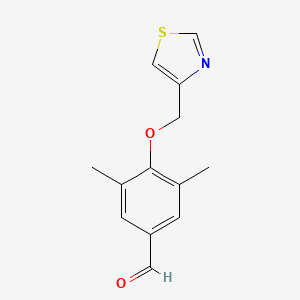
![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
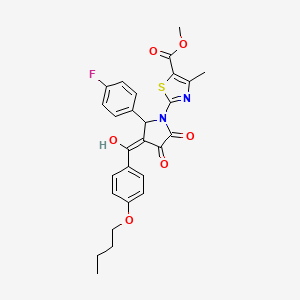
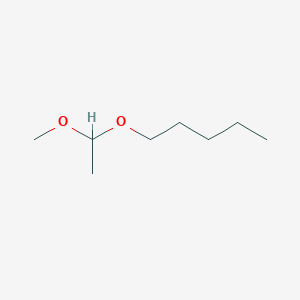
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
